2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide
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Overview
Description
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a sulfonyl group attached to a pyrrole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C23H25FN2O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H25FN2O4S/c1-5-14-26-16(3)15(2)21(31(28,29)18-12-10-17(30-4)11-13-18)22(26)25-23(27)19-8-6-7-9-20(19)24/h6-13H,5,14H2,1-4H3,(H,25,27) |
InChI Key |
MMLRHOWAAFTLDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
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